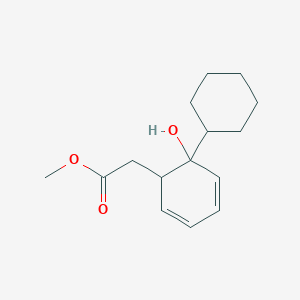
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy group, and a cyclohexa-2,4-dienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Formation of the Cyclohexa-2,4-dienyl Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the cyclohexa-2,4-dienyl moiety to a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a fully saturated cyclohexyl derivative
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclohexyl and cyclohexa-2,4-dienyl moieties can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxy and cyclohexa-2,4-dienyl groups.
Cyclohexanol: Contains a hydroxy group but lacks the ester and cyclohexa-2,4-dienyl moieties.
Cyclohexyl methyl ketone: Contains a cyclohexyl group and a carbonyl group but lacks the ester and hydroxy groups.
Uniqueness
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexyl and cyclohexa-2,4-dienyl moieties, along with the hydroxy and ester groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
methyl 2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetate |
InChI |
InChI=1S/C15H22O3/c1-18-14(16)11-13-9-5-6-10-15(13,17)12-7-3-2-4-8-12/h5-6,9-10,12-13,17H,2-4,7-8,11H2,1H3 |
InChI Key |
PMGPEWXWCQNWCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C=CC=CC1(C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate](/img/structure/B14789593.png)
![8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B14789594.png)
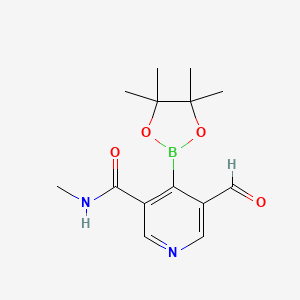
![2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14789607.png)
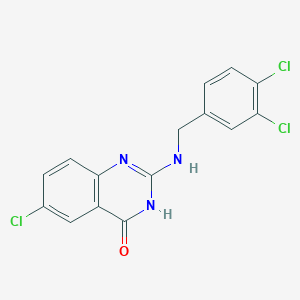
![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)
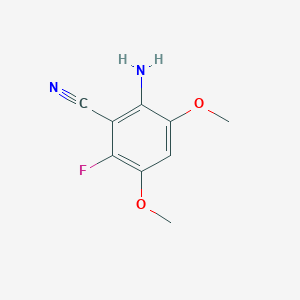
![(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14789630.png)

![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)
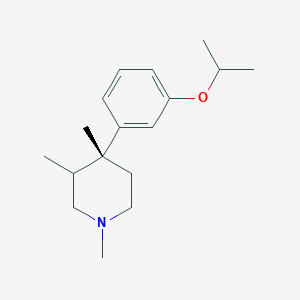

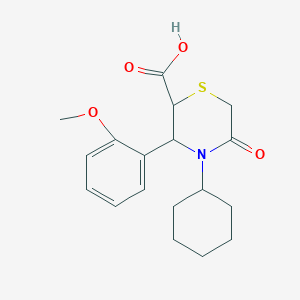
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
